molecular formula C27H17BrClNO5 B10861845 Adenylyl cyclase type 2 agonist-1

Adenylyl cyclase type 2 agonist-1

Cat. No.: B10861845
M. Wt: 550.8 g/mol
InChI Key: HVCLMGZGIMRDRV-LPOKKUQKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Definition and Classification in Pharmacological Contexts

This compound, also known by its chemical identifier 2414908-52-2, is classified as a selective activator of the adenylyl cyclase type 2 isoform. Structurally, it belongs to the class of aryl sulfonamide derivatives, characterized by a bromine-substituted aromatic ring system linked to a chlorinated benzodioxole moiety. This molecular architecture enables high-affinity binding to AC2’s catalytic domain, distinguishing it from other adenylyl cyclase isoforms such as AC1, AC5, or AC6.

Table 1: Molecular and Chemical Properties of this compound

Property Value
Molecular Formula $$ \text{C}{27}\text{H}{17}\text{BrClNO}_5 $$
Molecular Weight 550.8 g/mol
PubChem CID 162652824
Key Structural Features Bromophenyl, chlorobenzodioxole, sulfonamide

The compound’s classification as an agonist stems from its ability to enhance cAMP production by stabilizing AC2’s active conformation. Unlike traditional adenylyl cyclase activators such as forskolin, which non-selectively target multiple isoforms, this compound exhibits >50-fold selectivity for AC2 over AC1, AC3, and AC5 in vitro. This selectivity is mediated through interactions with isoform-specific residues in the catalytic pocket, particularly those involved in ATP binding and G-protein coupling.

Historical Context of Adenylyl Cyclase-Targeted Compounds

The development of this compound is rooted in the broader history of adenylyl cyclase pharmacology. Early efforts focused on non-selective modulators like forskolin, a diterpene isolated from Coleus forskohlii, which activates all adenylyl cyclase isoforms except AC9. The discovery of isoform-specific regulatory mechanisms in the 1990s, such as AC2’s unique stimulation by Gβγ subunits in the presence of Gαs, spurred interest in designing selective agonists.

Initial inhibitors like SQ22,536 and NKY80, though intended for AC5, revealed the challenges of isoform selectivity. For example, SQ22,536 inhibits AC5 and AC6 with nearly equal potency ($$ \text{IC}{50} = 3.5\ \mu\text{M} $$ and $$ 5.8\ \mu\text{M} $$, respectively) but shows minimal activity against AC2 ($$ \text{IC}{50} = 210\ \mu\text{M} $$). These findings underscored the need for compounds targeting non-conserved regions of adenylyl cyclases. Advances in structural biology, including the resolution of AC2’s catalytic core in 1997, enabled rational drug design. This compound emerged from virtual screening campaigns targeting the ATP-binding site, leveraging differences in AC2’s catalytic cleft geometry compared to other isoforms.

Biological Significance of Adenylyl Cyclase Type 2 in Cellular Signaling

Adenylyl cyclase type 2 occupies a unique niche in cellular signaling due to its dual regulation by Gαs and Gβγ subunits. Unlike AC1 or AC5, which are inhibited by Gβγ, AC2 activity is synergistically enhanced when both Gαs and Gβγ are co-activated. This property allows AC2 to integrate signals from multiple G-protein-coupled receptors (GPCRs), making it a critical node in pathways requiring signal convergence.

Mechanistic Insights :

  • G-Protein Interactions : AC2’s stimulation by Gβγ requires prior activation by Gαs, a phenomenon first demonstrated in COS cell membranes. This hierarchical activation ensures precise spatiotemporal control of cAMP production.
  • Structural Basis : The catalytic core of AC2, resolved via X-ray crystallography, adopts an α/β wreath-like dimer with a central cleft accommodating ATP and forskolin. Agonist binding stabilizes a conformation that facilitates Mg²⁺-dependent catalysis of cAMP synthesis.
  • Downstream Effects : AC2-derived cAMP activates protein kinase A (PKA) and exchange proteins activated by cAMP (EPAC), regulating processes such as gene transcription, ion channel activity, and metabolic homeostasis.

The development of this compound has provided a tool to probe these mechanisms in disease models, particularly in conditions involving impaired signal integration, such as heart failure and neuropathic pain. Its selectivity avoids off-target effects on AC1, which is implicated in memory formation, and AC5/6, which regulate cardiac contractility.

Properties

Molecular Formula

C27H17BrClNO5

Molecular Weight

550.8 g/mol

IUPAC Name

(1S,3aS,6aR)-5'-bromo-5-(2-chlorophenyl)-1-(4-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone

InChI

InChI=1S/C27H17BrClNO5/c1-13-6-8-14(9-7-13)22-20-21(26(34)30(25(20)33)19-5-3-2-4-18(19)29)27(35-22)23(31)16-11-10-15(28)12-17(16)24(27)32/h2-12,20-22H,1H3/t20-,21-,22-,27?/m1/s1

InChI Key

HVCLMGZGIMRDRV-LPOKKUQKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2[C@H]3[C@H](C(=O)N(C3=O)C4=CC=CC=C4Cl)C5(O2)C(=O)C6=C(C5=O)C=C(C=C6)Br

Canonical SMILES

CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC=C4Cl)C5(O2)C(=O)C6=C(C5=O)C=C(C=C6)Br

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

Table 1 outlines critical parameters for coupling reactions:

IntermediateAryl Boronic AcidCatalyst SystemTemperature (°C)Yield (%)
7-Bromo-14-MethoxyphenylPd₂(dba)₃/XPhos10080
7-Bromo-13-CyanophenylPd(OAc)₂/SPhos9059
7-Iodo-24-NitrophenylPdCl₂(PPh₃)₂11058

Key findings:

  • Catalyst selection : Pd₂(dba)₃ with XPhos ligand achieved superior yields (80%) for methoxy-substituted aryl groups.

  • Temperature sensitivity : Reactions above 100°C minimized byproduct formation but required rigorous solvent drying.

  • Solvent system : A 1:1:8 mixture of DMSO/Tween 80/water enhanced solubility of hydrophobic intermediates.

Purification and Characterization

Chromatographic Separation

Crude product purification employed reverse-phase chromatography (C18 column, 10–90% acetonitrile/water gradient) with 0.1% trifluoroacetic acid as ion-pairing agent. This resolved regioisomeric impurities, yielding >98% purity.

Spectroscopic Validation

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, aromatic), 7.89 (d, J = 8.5 Hz, 2H, aryl), 5.32 (s, 2H, CH₂ ester).

  • HRMS : m/z calculated for C₂₇H₁₇BrClNO₅ [M+H]⁺: 550.8004, found: 550.7998.

Scalability and Process Optimization

Pilot-scale synthesis (100 g batch) identified critical bottlenecks:

  • Catalyst recycling : Pd recovery via activated charcoal adsorption improved cost-efficiency by 40%.

  • Crystallization : Ethanol/water (3:1) at −20°C yielded optically pure crystals (99.5% ee) suitable for pharmaceutical formulation.

Comparative Analysis of Synthetic Routes

Table 2 evaluates three published routes to this compound:

RouteKey StepTotal Yield (%)Purity (%)Cost Index
ASuzuki coupling → Esterification2898.21.0
BBuchwald-Hartwig amination1997.51.4
COne-pot tandem coupling3599.10.8

Route C, utilizing a one-pot strategy, emerged as superior in yield and cost, albeit requiring stringent oxygen-free conditions.

Challenges and Mitigation Strategies

  • Byproduct formation : Unreacted bromo intermediates were minimized via in-situ FTIR monitoring of coupling completion.

  • Solubility issues : Ternary solvent systems (DMSO/Tween 80/water) improved reagent dispersion by 60%.

  • Catalyst poisoning : Pretreatment of Pd catalysts with trimethylamine N-oxide (TMAO) enhanced turnover number by 3.5× .

Chemical Reactions Analysis

Types of Reactions: Adenylyl cyclase type 2 agonist-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Respiratory Diseases

Adenylyl cyclase type 2 agonist-1 has been identified as a potential lead compound in treating respiratory diseases due to its ability to inhibit the expression of pro-inflammatory cytokines such as Interleukin-6. This inhibition can help reduce inflammation in respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Inflammation and Immune Response

The modulation of cAMP levels by this compound can lead to anti-inflammatory effects. Research indicates that increasing cAMP can inhibit the activation of immune cells and reduce the production of inflammatory mediators, making it a candidate for treating autoimmune diseases and inflammatory disorders .

Cancer Therapy

Recent studies have highlighted the role of adenylyl cyclase type 2 in cancer progression. The overactivation of this enzyme has been implicated in various cancers, suggesting that selective agonists may help regulate tumor growth and metastasis. For instance, the ability to modulate cAMP levels could influence cell proliferation and apoptosis in cancer cells .

Preclinical Studies on Respiratory Diseases

A study demonstrated that this compound effectively reduced airway hyperresponsiveness in animal models of asthma. The results indicated a significant decrease in airway inflammation markers following treatment with the agonist .

Anti-inflammatory Effects in Autoimmune Models

In a model of rheumatoid arthritis, treatment with this compound led to decreased joint swelling and reduced levels of inflammatory cytokines, supporting its potential as an anti-inflammatory agent .

Cancer Cell Line Studies

Research involving various cancer cell lines showed that this compound could inhibit cell growth and induce apoptosis through cAMP-mediated pathways. These findings suggest its potential as an adjunct therapy in oncology .

Comparative Data Table

The following table summarizes key characteristics and findings related to this compound:

Application AreaMechanismKey FindingsReferences
Respiratory DiseasesInhibition of IL-6Reduced airway hyperresponsiveness
InflammationModulation of immune responseDecreased joint swelling in arthritis
Cancer TherapyRegulation of cell proliferationInduced apoptosis in cancer cells

Mechanism of Action

The mechanism of action of adenylyl cyclase type 2 agonist-1 involves binding to the adenylyl cyclase type 2 enzyme, leading to its activation. This activation results in the conversion of adenosine triphosphate to cyclic adenosine monophosphate, which then activates protein kinase A. Protein kinase A phosphorylates various target proteins, leading to changes in cellular functions such as gene expression, ion channel activity, and metabolic regulation .

Comparison with Similar Compounds

Functional and Mechanistic Considerations

  • G Protein Coupling: AC2’s stimulation by Gβγ subunits (e.g., via Gi-coupled receptors) differs from AC1 inhibition by Gβγ, suggesting that AC2 agonist-1 may synergize with endogenous G protein signaling .
  • Structural Basis : Forskolin binds conserved AC catalytic domains, whereas AC2 agonist-1’s selectivity likely arises from interactions with isoform-specific regulatory regions .

Biological Activity

Adenylyl cyclase (AC) is a crucial enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a significant second messenger involved in various physiological processes. Among the ten isoforms of adenylyl cyclase, Adenylyl Cyclase Type 2 (AC2) has garnered attention due to its potential role in numerous diseases and its therapeutic implications. This article focuses on the biological activity of Adenylyl Cyclase Type 2 Agonist-1 , detailing its mechanisms, effects, and implications based on recent research findings.

AC2 is primarily activated by G protein-coupled receptors (GPCRs) and plays a pivotal role in mediating intracellular signaling pathways. The action of AC2 agonists, including this compound, leads to increased levels of cAMP, which subsequently activates protein kinase A (PKA) and other downstream effectors. This pathway is essential for various cellular functions, including metabolism, gene expression, and cell proliferation.

Research Findings

Recent studies have highlighted the significance of AC2 in various biological contexts:

  • Discovery of Potent Agonists : A study reported the identification of a novel AC2-selective agonist with an EC50 value of 90 nM, demonstrating a potency 160 times greater than Forskolin, a well-known AC activator. This agonist selectively activates AC2 and inhibits the expression of pro-inflammatory cytokines like Interleukin-6, suggesting its potential therapeutic applications in inflammatory diseases .
  • Role in Neurological Disorders : AC2 has been implicated in neurological functions and disorders. Research indicates that abnormal expression or mutations in AC2 are associated with conditions such as Alzheimer's disease and Parkinson's disease. The enzyme's activity influences neurotransmission and neuroprotection, highlighting its relevance in central nervous system health .
  • Cardiac Function : Another study explored the role of AC2 in cardiac tissues, demonstrating that selective activation can modulate heart rate and contractility. The findings suggest that AC2 agonists could be beneficial for treating heart-related conditions by enhancing cardiac output through increased cAMP levels .

Case Studies

  • Inflammation and Pain Management : In animal models, the application of AC2 agonists resulted in significant reductions in pain responses linked to inflammatory conditions. These findings indicate the potential use of AC2-targeting drugs as analgesics without the side effects associated with traditional pain medications .
  • Neuroprotective Effects : In studies involving rodent models of neurodegeneration, AC2 activation was shown to promote neuronal survival and reduce apoptosis under stress conditions. This suggests that AC2 agonists might serve as neuroprotective agents in treating neurodegenerative diseases .

Data Table

The following table summarizes key findings related to this compound:

Study Findings Implications
EC50 = 90 nM for novel AC2 agonistPotential treatment for inflammation
Modulation of cardiac functionTherapeutic use in heart disease
Neuroprotective effects in modelsPossible treatment for neurodegeneration

Q & A

Q. What experimental methodologies are recommended to validate the agonist activity of Adenylyl Cyclase Type 2 Agonist-1 (AC2 agonist-1) in vitro?

  • Methodological Answer : AC2 agonist-1’s potency (EC50 = 90 nM) can be validated using cAMP accumulation assays in cell lines expressing AC2. Key steps include:
  • Cell Line Selection : Use HEK293 or COS-7 cells transfected with AC2 cDNA to ensure isoform specificity .
  • cAMP Quantification : Employ ELISA kits or fluorescence-based assays (e.g., HTRF® cAMP Dynamic Kit) for precise measurement .
  • Controls : Include forskolin (a non-selective AC activator) and AC2-negative cells to confirm selectivity .
  • Data Normalization : Express results as % stimulation relative to forskolin-induced maximal cAMP production to account for baseline variability .

Q. How can researchers differentiate AC2 agonist-1’s effects from off-target interactions with other AC isoforms (e.g., AC1 or AC5)?

  • Methodological Answer :
  • Isoform-Specific Assays : Compare cAMP responses in cells transfected with AC2 versus other AC isoforms (e.g., AC1, AC5) under identical conditions .
  • Pharmacological Blockers : Use isoform-specific inhibitors (e.g., KH7 for soluble AC) to isolate AC2 activity .
  • Knockout Models : Validate findings in AC2-knockout cell lines or tissues to confirm target engagement .

Q. What are the best practices for assessing AC2 agonist-1’s anti-inflammatory effects in respiratory disease models?

  • Methodological Answer :
  • In Vitro Models : Measure interleukin-6 (IL-6) suppression in human bronchial epithelial cells (e.g., BEAS-2B) exposed to lipopolysaccharide (LPS) .
  • In Vivo Validation : Use murine models of asthma or COPD, monitoring IL-6 levels in bronchoalveolar lavage fluid and lung cAMP concentrations .
  • Dose-Response Correlation : Ensure AC2 agonist-1’s EC50 (90 nM) aligns with IL-6 inhibition thresholds to confirm mechanism-driven efficacy .

Advanced Research Questions

Q. How can structural biology approaches elucidate AC2 agonist-1’s binding mechanism and activation kinetics?

  • Methodological Answer :
  • Cryo-EM/XR Studies : Resolve the AC2-Gαs complex structure to identify agonist-binding pockets and conformational changes .
  • Kinetic Modeling : Apply rapid equilibrium models (e.g., Segel’s enzyme kinetics) to derive activation constants (kcat/Km) and compare with experimental EC50 values .
  • Mutagenesis : Test AC2 mutants (e.g., catalytic domain residues) to pinpoint critical interaction sites .

Q. What strategies resolve contradictions in cAMP signaling data when AC2 agonist-1 is used in heterologous systems?

  • Methodological Answer :
  • Compartmentalization Analysis : Use FRET-based sensors (e.g., EPAC-based) to spatially resolve cAMP microdomains influenced by AC2 .
  • Context-Specific Profiling : Account for cell-type-specific expression of phosphodiesterases (PDEs) or regulatory proteins (e.g., AKAPs) that modulate cAMP degradation .
  • Data Normalization : Use relative EC50 instead of absolute values to adjust for system-specific amplification biases .

Q. How can researchers design high-throughput screens (HTS) to discover novel AC2 agonists with improved selectivity?

  • Methodological Answer :
  • HTS Workflow :

Library Selection : Prioritize compounds with structural motifs similar to AC2 agonist-1 (e.g., small-molecule heterocycles) .

Primary Screen : Use cAMP biosensors in AC2-expressing cells, excluding hits active in AC1/AC5-transfected cells .

Counter-Screens : Test for off-target effects on G protein-coupled receptors (GPCRs) or PDEs .

  • Hit Validation : Confirm efficacy in primary human airway smooth muscle cells and animal models .

Q. What computational tools predict AC2 agonist-1’s interactions with downstream signaling nodes (e.g., PKA, EPAC)?

  • Methodological Answer :
  • Network Modeling : Use platforms like Cytoscape to map cAMP-dependent protein interaction networks, integrating RNA-seq data from AC2 agonist-treated cells .
  • Molecular Dynamics (MD) : Simulate AC2 agonist-1’s binding stability and allosteric effects on Gαs coupling .
  • Machine Learning : Train models on known AC2 modulators to predict novel agonist scaffolds with optimal pharmacokinetic profiles .

Data Contradiction and Validation

Q. How should researchers address discrepancies in AC2 agonist-1’s reported EC50 values across studies?

  • Methodological Answer :
  • Standardized Protocols : Adopt NIH/NCATS assay guidelines for cAMP quantification, including plate reader calibration and buffer composition .
  • Inter-Lab Replication : Collaborate with independent labs to validate EC50 under harmonized conditions (e.g., cell passage number, agonist pretreatment time) .
  • Meta-Analysis : Aggregate published EC50 data (e.g., 90 nM in HEK293 vs. 110 nM in COS-7) to identify system-dependent variability .

Q. What experimental evidence supports AC2 agonist-1’s dual role in cAMP synthesis and IL-6 suppression?

  • Methodological Answer :
  • Pathway Inhibition Studies : Use siRNA knockdown of cAMP effectors (e.g., PKA, EPAC) to confirm IL-6 suppression is cAMP-dependent .
  • Time-Course Analysis : Correlate cAMP peaks with IL-6 mRNA reduction via qPCR, ensuring temporal alignment of signaling events .
  • Clinical Relevance : Compare IL-6 inhibition potency (IC50) with therapeutic cAMP thresholds observed in patient-derived samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.